Tetrachloroundecane

Description

Contextualization within Polychlorinated n-Alkanes (PCAs) and Chlorinated Paraffins (CPs)

Polychlorinated n-alkanes are complex mixtures of chlorinated straight-chain hydrocarbons. Their industrial production and application date back to the 1930s. researchgate.net CPs are categorized based on their carbon chain length into short-chain (SCCPs, C₁₀-C₁₃), medium-chain (MCCPs, C₁₄-C₁₇), and long-chain (LCCPs, C₁₈-C₃₀) varieties. Tetrachloroundecane, with its C₁₁ backbone, falls into the category of SCCPs. These compounds have been widely used as plasticizers, flame retardants, and additives in metalworking fluids and sealants. researchgate.net

The classification of chlorinated alkanes is primarily determined by the length of the carbon chain and the degree of chlorination. For a specific compound like this compound (C₁₁H₂₀Cl₄), the complexity arises from the vast number of possible structural isomers and stereoisomers. The four chlorine atoms can be attached to various carbon atoms along the undecane (B72203) chain, leading to a multitude of congeners with distinct physicochemical properties.

The industrial production of CPs involves the radical chlorination of n-alkane feedstocks, a process that results in a complex mixture of isomers and congeners. nih.gov This complexity presents a significant analytical challenge, making the isolation and study of individual congeners like a specific this compound isomer difficult. The theoretical number of possible congeners for CPs is immense, running into the thousands for even a single carbon chain length. frontiersin.org

The following table illustrates the basic classification of chlorinated paraffins:

| Classification | Carbon Chain Length |

| Short-Chain (SCCPs) | C₁₀ – C₁₃ |

| Medium-Chain (MCCPs) | C₁₄ – C₁₇ |

| Long-Chain (LCCPs) | C₁₈ – C₃₀ |

This interactive table provides a basic classification of chlorinated paraffins based on their carbon chain length.

Historically, academic interest in chlorinated alkanes has been driven by their widespread industrial use and subsequent environmental presence. researchgate.net Early research focused on the bulk properties of commercial CP mixtures. However, with advancements in analytical techniques, there has been a growing interest in congener-specific analysis to better understand the environmental fate, transport, and toxicology of these compounds. nih.govepa.govresearchgate.netclu-in.orgnih.gov

Specific research into chlorinated undecanes has been part of the broader investigation into SCCPs. Studies have been conducted to synthesize and characterize individual chlorinated C₁₀, C₁₁, and C₁₂ alkanes to serve as analytical standards for residue analysis. oup.com For instance, the synthesis of tetrachloroundecadienes has been reported, which can be hydrogenated to yield tetrachloroundecanes. oup.com More recent research has focused on the physicochemical properties, such as vapor pressure and Henry's Law constants, of polychlorinated n-undecanes, providing valuable data for environmental modeling. oup.com There is also contemporary academic interest in the potential environmental and health impacts of SCCPs, including those with a C₁₁ backbone. ethz.ch

Scope and Significance of Research on this compound

Research on this compound, while often part of the larger body of work on SCCPs, holds significance in several key areas of chemical science.

Fundamental investigations into this compound involve the synthesis of specific isomers and the determination of their physicochemical properties. The synthesis of single C₁₁, and C₁₂ chloroalkanes has been undertaken to create standards for analytical chemistry. oup.com Understanding the relationship between the molecular structure of different this compound congeners and their properties, such as solubility, vapor pressure, and partitioning behavior, is crucial for predicting their behavior in various systems.

A study on polychlorinated n-decanes, n-undecanes, and n-dodecanes provided valuable data on their vapor pressures, which tend to decrease with increasing carbon chain length and degree of chlorination. oup.com This type of fundamental data is essential for developing and validating models that predict the environmental fate of these compounds.

The following table presents hypothetical physicochemical property data for a generic this compound, based on trends observed for related compounds. Actual values would vary between specific isomers.

| Property | Estimated Value |

| Molecular Formula | C₁₁H₂₀Cl₄ |

| Molecular Weight | 294.09 g/mol |

| Vapor Pressure (25°C) | Low |

| Water Solubility | Very Low |

| Log Kow | High |

This interactive table provides estimated physicochemical properties for a generic this compound. Users can sort the table by property or value.

From an environmental perspective, research on this compound is critical due to its classification as a short-chain chlorinated paraffin (B1166041). SCCPs are recognized as persistent, bioaccumulative, and toxic (PBT) substances. ethz.ch Their presence in the environment, even in remote areas, has been documented, indicating their potential for long-range transport. researchgate.net

Studies on the environmental fate of chlorinated alkanes investigate their persistence, degradation pathways, and potential for bioaccumulation in food webs. nih.gov The low water solubility and high octanol-water partition coefficient of compounds like this compound suggest a tendency to adsorb to soil and sediment and to accumulate in the fatty tissues of organisms. The degradation of chlorinated alkanes in the environment can occur through various abiotic and biotic processes, though these are generally slow. ethz.chresearchgate.netresearchgate.netethz.chnih.gov

The synthesis of specific this compound congeners is also relevant for their use as analytical reference materials. oup.com Accurate quantification of these compounds in environmental and biological samples relies on the availability of pure standards.

Structure

3D Structure

Properties

CAS No. |

63981-28-2 |

|---|---|

Molecular Formula |

C11H20Cl4 |

Molecular Weight |

294.1 g/mol |

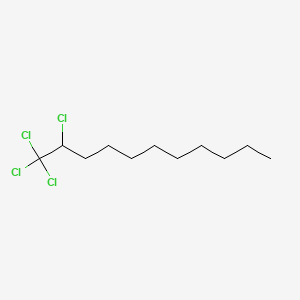

IUPAC Name |

1,1,1,2-tetrachloroundecane |

InChI |

InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-9-10(12)11(13,14)15/h10H,2-9H2,1H3 |

InChI Key |

VYOZAWUTWGJHFP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(Cl)(Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Tetrachloroundecane

Targeted Synthesis of Specific Tetrachloroundecane Isomers

To overcome the non-selectivity of direct chlorination, targeted strategies are employed. These methods build the molecule with the chlorine atoms in predetermined positions, most commonly by using unsaturated undecane (B72203) derivatives as precursors.

This approach involves the controlled addition of chlorine to carbon-carbon double bonds, which allows for precise placement of the halogen atoms on the carbon skeleton.

The electrophilic addition of chlorine (Cl₂) to alkenes is a highly efficient and selective reaction that forms vicinal dihalides (compounds with halogens on adjacent carbons). libretexts.orgchemguide.co.uk This reaction provides a powerful tool for synthesizing specific this compound isomers by starting with an undecadiene (an undecane chain with two double bonds).

The mechanism involves the attack of the alkene's π-electron cloud on a chlorine molecule. This leads to the formation of a cyclic chloronium ion intermediate. libretexts.orglibretexts.org The chloride ion (Cl⁻) then attacks one of the carbons of the bridged ion from the opposite side, resulting in anti-addition of the two chlorine atoms across the former double bond. libretexts.org

By choosing an undecadiene precursor with double bonds at specific locations, one can dictate the final positions of the four chlorine atoms. For example, reacting 1,10-undecadiene with two equivalents of chlorine would yield 1,2,10,11-tetrachloroundecane. This method avoids the formation of complex isomeric mixtures inherent to radical substitution. Research on analogous systems, such as the stepwise chlorine addition to decatriene to form tetrachlorodecenes and hexachlorodecanes, validates this synthetic approach. researchgate.net

Table 2: Synthesis of Specific this compound Isomers from Undecadiene Precursors

| Precursor Compound | Expected this compound Product |

|---|---|

| 1,4-Undecadiene | 1,2,4,5-Tetrachloroundecane |

| 1,10-Undecadiene | 1,2,10,11-Tetrachloroundecane |

| 2,9-Undecadiene | 2,3,9,10-Tetrachloroundecane |

| 3,8-Undecadiene | 3,4,8,9-Tetrachloroundecane |

This targeted approach offers high regioselectivity and yields a predictable, single major product, overcoming the primary challenges associated with the direct chlorination of undecane.

Stepwise Halogenation and Addition Reactions

Radical Addition of Carbon Tetrachloride to Decadienes leading to this compound Analogues

The free-radical addition of polyhalogenomethanes to unsaturated hydrocarbons is a fundamental method for carbon-carbon bond formation and the introduction of halogen atoms. rsc.orgwikipedia.org This chain reaction typically involves initiation, propagation, and termination steps. wikipedia.org In the context of synthesizing this compound precursors, the radical addition of carbon tetrachloride (CCl₄) to decadienes serves as a key strategy. researchgate.net

The reaction with 1,9-decadiene, for instance, involves the addition of the trichloromethyl radical (•CCl₃), generated from CCl₄, to one of the double bonds. This addition preferentially occurs at the terminal carbon, leading to the formation of a more stable secondary radical. libretexts.org This intermediate radical then abstracts a chlorine atom from another molecule of CCl₄, yielding a tetrachloroundecene and regenerating the •CCl₃ radical to continue the chain. nih.gov

A study by G. Schudy et al. demonstrated the synthesis of various chlorinated compounds, including precursors for tetrachloroundecanes, through radical additions. researchgate.net Specifically, the addition of one mole of CCl₄ to 1,9-decadiene afforded a tetrachloroundecene. researchgate.net Subsequent hydrogenation of the remaining double bond would yield a saturated this compound. Similarly, reacting 1,5,9-decatriene (B1669986) with CCl₄ resulted in the formation of two different tetrachloroundecadienes. researchgate.net These products can then be hydrogenated to produce the corresponding saturated this compound analogues. researchgate.net

| Reactant | Reagent | Product (after addition) | Final Product (after hydrogenation) |

| 1,9-Decadiene | Carbon Tetrachloride | Tetrachloroundecene | This compound |

| 1,5,9-Decatriene | Carbon Tetrachloride | Tetrachloroundecadienes | Tetrachloroundecanes |

This table summarizes the synthesis of this compound analogues via radical addition of carbon tetrachloride to decadienes.

Ruthenium-Catalyzed Atom Transfer Radical Addition for this compound Synthesis

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon bonds and is particularly effective for the addition of polyhalogenated alkanes to olefins. chimia.ch Ruthenium complexes are among the most potent catalysts for this transformation. chimia.chnih.gov The general mechanism involves the reversible transfer of a halogen atom from an organic halide to the ruthenium catalyst, generating a radical intermediate and a higher oxidation state ruthenium species. chimia.ch This radical then adds to the alkene, and the resulting adduct abstracts the halogen back from the ruthenium complex, regenerating the catalyst's active state. chimia.ch

While the direct synthesis of this compound using this method is not extensively documented in the provided sources, the principles of Ru-catalyzed ATRA are well-established for similar reactions. semanticscholar.org For example, RuCl₂(PPh₃)₃ is a known catalyst for the addition of CCl₄ to terminal olefins. chimia.ch The use of half-sandwich ruthenium complexes, particularly those with a pentamethylcyclopentadienyl (Cp*) ligand, has shown very high activity and robustness, achieving total turnover numbers exceeding 80,000 for the addition of CCl₄ to hexene. researchgate.net

A potential synthetic route to a this compound could involve the Ru-catalyzed ATRA of carbon tetrachloride to undecene. The catalyst, such as [Cp*RuCl(PPh₃)₂], would initiate the reaction, leading to the formation of 1,1,1,3-tetrachlorododecane, an analogue. chemrxiv.org The reaction proceeds through a radical mechanism, which influences the regioselectivity of the addition. chimia.ch The efficiency and selectivity of the reaction can be influenced by the choice of ruthenium catalyst, ligands, and reaction conditions. semanticscholar.orgresearchgate.net

Decarboxylative Halogenation as a Synthetic Pathway for Halogenated Alkanes

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for synthesizing organic halides from carboxylic acids. semanticscholar.orgacs.org This process involves the cleavage of a carbon-carbon bond, releasing carbon dioxide and replacing the carboxyl group with a halogen atom. acs.orgnih.gov This method provides an alternative route to halogenated alkanes that can be applied to complex molecules and can yield regioisomers not easily accessible through other halogenation methods. acs.org

Several protocols for decarboxylative halogenation exist, including traditional methods like the Hunsdiecker–Borodin and Barton reactions, as well as more recent developments using photoredox catalysis. nih.govnih.gov For instance, a sustainable, metal-free photoredox system has been developed for the decarboxylative chlorination of carboxylic acids. nih.gov This method uses (diacetoxyiodo)benzene as a hypervalent iodine reagent and a 1,2-dihaloethane as the halogen source. nih.gov The reaction proceeds through the formation of an alkyl radical via decarboxylation, which then abstracts a halogen atom to form the final chloroalkane product. nih.gov

This strategy could be hypothetically applied to the synthesis of a this compound by starting with a suitable tetrachlorododecanoic acid. The decarboxylative chlorination of this precursor would yield a this compound. This pathway is advantageous as carboxylic acids are often readily available and stable. nih.gov

Conversion of Alcohol Precursors to Chlorinated Undecanes

The conversion of alcohols to alkyl chlorides is a common and important transformation in organic synthesis. tennessee.edu The resulting chloroalkanes are valuable synthetic intermediates. acs.orgtennessee.edu There are numerous reagents and methods available for this conversion, which can proceed through different mechanisms, often leading to inversion of stereochemistry. organic-chemistry.org

Common methods include treatment with hydrogen chloride (often with a Lewis acid like ZnCl₂), thionyl chloride, or phosphorus halides. tennessee.edu More recent methods aim for milder conditions and greater functional group tolerance. For example, the Appel reaction, which traditionally uses triphenylphosphine and carbon tetrachloride, has been developed into a catalytic version using a P(III)/P(V) redox cycle with low catalyst loadings. organic-chemistry.org This catalytic approach can convert a wide range of alcohols to chlorides with high enantiospecificity. organic-chemistry.org Another mild method employs triphosgene and pyridine to chlorinate secondary alcohols stereospecifically without generating significant waste products. organic-chemistry.org

To synthesize a this compound, one could start with a tetrachloroundecanol precursor. Treatment of this alcohol with a suitable chlorinating agent, such as those used in the methods described above, would yield the desired this compound. The choice of method would depend on the specific structure of the alcohol precursor and the presence of other functional groups.

Control of Stereochemistry and Regioselectivity in this compound Synthesis

Achieving control over the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, as the stereochemistry of a molecule dictates its properties. orchid-chem.comrijournals.com In the synthesis of a molecule like this compound, which can possess multiple chiral centers, controlling the formation of specific stereoisomers is a significant challenge. rijournals.com

Strategies for Diastereomer and Enantiomer Control

Several strategies can be employed to control stereochemistry during a synthesis. fiveable.me These include:

Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials from natural sources, such as amino acids or sugars, which already contain the desired stereocenters. orchid-chem.com

Asymmetric Catalysis : This powerful technique uses a chiral catalyst (either a metal complex or an organocatalyst) to selectively produce one stereoisomer over another. orchid-chem.com The chiral environment created by the catalyst influences the reaction pathway. orchid-chem.com In the context of the Ru-catalyzed ATRA discussed earlier, employing a chiral ligand on the ruthenium center could potentially induce stereoselectivity in the addition step.

Reagent-Controlled Synthesis : In this method, a chiral reagent is used in stoichiometric amounts to influence the stereochemical outcome of the reaction. youtube.com The stereochemical information is transferred from the reagent to the substrate. youtube.com

Kinetic Resolution : This process involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer from the product. orchid-chem.com

The specific strategy for controlling the stereochemistry in this compound synthesis would depend on the chosen synthetic route. For radical addition reactions, achieving high levels of stereocontrol can be challenging. However, the development of chiral catalysts for radical reactions is an active area of research.

Purification Techniques for Isomeric Mixtures

When a chemical synthesis results in a mixture of stereoisomers or regioisomers, effective purification techniques are required to isolate the desired compound. researchgate.net The synthesis of chlorinated alkanes via radical reactions can often lead to such mixtures. researchgate.net

Various chromatographic techniques are employed for the separation of isomers. High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a common method for separating enantiomers. For diastereomers, standard chromatographic techniques like column chromatography can often be effective due to their different physical properties.

A powerful technique for the preparative separation of isomers is High-Speed Counter-Current Chromatography (HSCCC). nih.gov HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can sometimes cause degradation of the sample. It has been successfully used to isolate and purify cis-trans isomers of natural products from crude extracts in a single run. nih.gov This technique could be applicable to the purification of isomeric mixtures of this compound, provided a suitable two-phase solvent system is developed.

Derivatization Reactions of this compound for Advanced Materials and Precursor Synthesis

While the synthesis of various chlorinated alkanes has been reported, detailed research findings on the specific derivatization of this compound for the creation of advanced materials and as a precursor for further synthesis are scarce in the reviewed literature. Theoretical derivatization strategies can be extrapolated from the known reactivity of other polychlorinated alkanes. These potential reactions could modify this compound to introduce new functional groups, thereby altering its chemical and physical properties for specific applications.

One potential pathway for derivatization is dehydrochlorination , which involves the elimination of hydrogen chloride from the molecule. This reaction would introduce double bonds, transforming the saturated this compound into unsaturated chloroalkenes. The position and number of the resulting double bonds would depend on the specific isomers of this compound used and the reaction conditions employed. These unsaturated intermediates could then serve as monomers for polymerization reactions or undergo further functionalization at the site of the double bond.

Another plausible derivatization route is through nucleophilic substitution reactions . The chlorine atoms in this compound are susceptible to replacement by various nucleophiles. By reacting this compound with nucleophiles such as hydroxides, alkoxides, cyanides, or amines, it is theoretically possible to introduce hydroxyl, alkoxy, cyano, or amino groups, respectively. Such functionalized undecanes could then act as precursors for the synthesis of more complex molecules, including plasticizers, surfactants, or building blocks for polymers.

The application of this compound as a cross-linking agent is another conceivable strategy. The multiple chlorine atoms could potentially react with functional groups on polymer chains, creating covalent bonds between them and thus forming a cross-linked network. This would enhance the mechanical strength, thermal stability, and chemical resistance of the resulting material.

It is important to note that while these derivatization reactions are chemically feasible for alkyl halides, specific studies detailing these transformations for this compound and their subsequent application in advanced materials and precursor synthesis are not readily found. The research in this specific area appears to be limited, or at least not widely published.

Table of Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Potential Product(s) | Potential Applications |

| Dehydrochlorination | Strong base (e.g., KOH/ethanol) | Tetrachloroundecenes, Dichloroundecadienes | Monomers for polymerization, intermediates for further functionalization |

| Nucleophilic Substitution (Hydrolysis) | Aqueous base (e.g., NaOH) | Tetrachloroundecanols | Precursors for polyesters, polyurethanes, surfactants |

| Nucleophilic Substitution (Alkoxylation) | Alkoxides (e.g., NaOR) | Alkoxy-trichloroundecanes | Solvents, plasticizers |

| Nucleophilic Substitution (Cyanation) | Cyanide salts (e.g., NaCN) | Cyano-trichloroundecanes | Intermediates for carboxylic acids, amines |

| Nucleophilic Substitution (Amination) | Ammonia, amines (e.g., NH3, RNH2) | Amino-trichloroundecanes | Curing agents, corrosion inhibitors |

| Cross-linking | Polymers with reactive functional groups | Cross-linked polymer networks | Enhanced mechanical and thermal properties in polymers |

Reactivity Profiles and Mechanistic Investigations of Tetrachloroundecane

Chemical Transformation Pathways

The reactivity of tetrachloroundecane is anticipated to be governed by the presence of chlorine atoms on its eleven-carbon chain. These chlorine atoms introduce polarity and offer sites for a variety of chemical transformations.

Dehydrochlorination Reactions: Mechanisms and Catalytic Influences

Dehydrochlorination, the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form an alkene, is a probable reaction pathway for this compound. This elimination reaction can be induced thermally or by a base. The specific isomers of this compound would influence the regioselectivity of this reaction, following Zaitsev's rule which predicts the formation of the most substituted alkene as the major product.

Catalysts are known to significantly influence the efficiency and selectivity of dehydrochlorination. For other chlorinated hydrocarbons, various materials have been studied as catalysts, including metal oxides, zeolites, and supported metal catalysts. nih.gov Phase transfer catalysts have also been shown to intensify the dehydrochlorination process in heterogeneous reaction systems. rsc.org For this compound, it is plausible that similar catalytic systems could be employed to facilitate the elimination of HCl. The choice of catalyst could direct the reaction towards specific isomers of tetrachloroundecene.

A hypothetical dehydrochlorination of 1,2,3,4-tetrachloroundecane could yield a mixture of undecatriene isomers. The reaction conditions, particularly the catalyst and temperature, would be crucial in determining the product distribution.

Table 1: Potential Catalysts for Dehydrochlorination of Chlorinated Alkanes

| Catalyst Type | Example | Potential Influence on this compound |

| Metal Oxides | Alumina (Al₂O₃), Zinc Oxide (ZnO) | Could promote dehydrochlorination at elevated temperatures. |

| Zeolites | ZSM-5, Faujasite | Shape selectivity could favor the formation of specific undecatriene isomers. |

| Supported Metals | Palladium on Carbon (Pd/C) | May also catalyze hydrogenation of the resulting alkenes. |

| Phase Transfer Catalysts | Tetrabutylammonium chloride (TBACl) | Could enhance reaction rates in two-phase systems. rsc.org |

Substitution Reactions: Nucleophilic and Radical Mechanisms

This compound is expected to undergo substitution reactions where a chlorine atom is replaced by another atom or group. These reactions can proceed through either nucleophilic or radical pathways.

Nucleophilic Substitution: In nucleophilic substitution, a nucleophile attacks the carbon atom bonded to a chlorine atom, leading to the displacement of the chloride ion. youtube.com The reaction can proceed via an S_N1 or S_N2 mechanism, depending on the structure of the this compound isomer (primary, secondary, or tertiary alkyl halide) and the reaction conditions. Common nucleophiles include hydroxide (B78521) ions, alkoxides, cyanide ions, and ammonia. For example, reaction with sodium hydroxide could lead to the formation of tetrachloroundecanols.

Radical Substitution: Free radical substitution is another important reaction pathway for alkanes and their halogenated derivatives. savemyexams.comyoutube.comucr.edu This reaction is typically initiated by ultraviolet (UV) light or high temperatures and involves a chain reaction mechanism with initiation, propagation, and termination steps. youtube.comyoutube.com In the context of this compound, further chlorination could occur in the presence of chlorine and UV light, leading to more highly chlorinated undecanes. Conversely, in the presence of a radical initiator and a hydrogen donor, reductive dehalogenation could occur.

Olefin Metathesis and Isomerization Processes in the Presence of this compound

Olefin metathesis is a powerful reaction for the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes. sigmaaldrich.comharvard.edu While this compound itself is a saturated alkane and would not directly participate in olefin metathesis, its presence as a solvent or an impurity could potentially influence the catalytic cycle. The Lewis acidic nature of some chlorinated compounds might interact with the metal catalyst, potentially altering its activity or selectivity.

A more direct, albeit speculative, role for this compound could be in tandem reactions. For instance, if this compound undergoes elimination to form unsaturated chlorinated undecenes, these products could then participate in olefin metathesis reactions.

Isomerization of olefins is a common side reaction in metathesis, often promoted by the formation of metal hydride species. organic-chemistry.orgresearchgate.net The presence of a chlorinated solvent like this compound could potentially influence the formation or reactivity of these hydride species, thereby affecting the extent of isomerization. Additives are sometimes used to suppress this unwanted isomerization. sigmaaldrich.comorganic-chemistry.org

Atmospheric Chemical Reactivity

The atmospheric fate of this compound would be determined by its volatility and its reactivity with atmospheric oxidants. As a semi-volatile organic compound (SVOC), it could partition between the gas and particle phases in the atmosphere.

Integration into Atmospheric Chemical Mechanisms (e.g., SAPRC-07, CB05)

Detailed atmospheric chemical mechanisms like SAPRC-07 (Statewide Air Pollution Research Center, version 2007) and CB05 (Carbon Bond 05) are used to model the formation of ozone and other secondary pollutants in the atmosphere. researchgate.netpsu.eduresearchgate.netcopernicus.orgca.gov These mechanisms include representations for a wide variety of volatile organic compounds (VOCs).

For a compound like this compound, which is not explicitly included in these standard mechanisms, its atmospheric chemistry would need to be represented using a surrogate approach. This would involve selecting a model species or a mixture of species with similar structure and reactivity to represent its reactions. The primary atmospheric degradation pathway for alkanes is reaction with the hydroxyl radical (OH). The rate constant for the reaction of this compound with the OH radical would need to be estimated, likely based on structure-activity relationships (SARs). The products of this initial oxidation would then be further processed within the chemical mechanism.

Table 2: Estimated Atmospheric Lifetime of this compound with Respect to Reaction with OH Radical

| Parameter | Estimated Value |

| OH Radical Concentration (24-hr average) | 1 x 10⁶ molecules/cm³ |

| Estimated k(OH) for Undecane (B72203) | ~1.5 x 10⁻¹¹ cm³/molecule·s |

| Estimated k(OH) for this compound | Likely lower than undecane due to electron-withdrawing Cl atoms |

| Estimated Atmospheric Lifetime | Several days |

Note: These are order-of-magnitude estimates and would require experimental determination for accuracy.

Radical Reactions and Their Role in Atmospheric Fate

The atmospheric persistence and transformation of this compound, a long-chain chlorinated alkane, are primarily governed by radical-initiated reactions. Due to its likely low volatility, a significant fraction of this compound released into the environment is expected to adsorb to atmospheric particles. acs.org However, the portion that remains in the gas phase is susceptible to degradation by highly reactive atmospheric radicals, principally the hydroxyl radical (•OH) and, in certain environments, the chlorine radical (Cl•). researchgate.netrsc.org

The predominant mechanism for the gas-phase atmospheric degradation of alkanes is initiated by the abstraction of a hydrogen atom by these radicals. acs.orglibretexts.org This process leads to the formation of an alkyl radical (R•), which then participates in a series of reactions that ultimately result in the formation of more stable, oxygenated products.

The general reaction sequence is as follows:

Hydrogen Abstraction:

R-H + •OH → R• + H₂O

R-H + Cl• → R• + HCl

Peroxy Radical Formation: The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

R• + O₂ → RO₂•

Further Reactions: The fate of the peroxy radical is dependent on the atmospheric conditions, particularly the concentration of nitrogen oxides (NOₓ). In polluted environments, RO₂• can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂).

RO₂• + NO → RO• + NO₂

The alkoxy radical can then undergo further reactions, such as isomerization or decomposition, leading to the formation of a variety of oxygenated products including aldehydes, ketones, and alcohols, which can be further oxidized or removed from the atmosphere through wet or dry deposition. nih.gov

Table 1: Generalized Atmospheric Radical Reactions of Alkanes

| Reaction Step | General Equation | Reactants | Products | Significance |

|---|---|---|---|---|

| Initiation (Hydrogen Abstraction) | R-H + X• → R• + HX | Alkane (R-H), Radical (X• = •OH, Cl•) | Alkyl Radical (R•), Water (H₂O) or Hydrogen Chloride (HCl) | Rate-determining step for atmospheric degradation. |

| Peroxy Radical Formation | R• + O₂ → RO₂• | Alkyl Radical (R•), Molecular Oxygen (O₂) | Peroxy Radical (RO₂•) | Rapid reaction that incorporates oxygen into the molecule. |

| Alkoxy Radical Formation (in high NOₓ) | RO₂• + NO → RO• + NO₂ | Peroxy Radical (RO₂•), Nitric Oxide (NO) | Alkoxy Radical (RO•), Nitrogen Dioxide (NO₂) | A key step in polluted atmospheres leading to further oxidation. |

Enzymatic and Biological Transformation Pathways

The biodegradation of this compound is a critical process in determining its environmental fate and persistence. Enzymatic and biological pathways offer mechanisms for the transformation of this compound, potentially leading to its detoxification and mineralization.

A primary enzymatic pathway for the breakdown of chlorinated alkanes is dehalogenation, which involves the cleavage of the carbon-halogen bond. nih.govacs.org Haloalkane dehalogenases are a class of enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in halogenated alkanes, converting them into the corresponding alcohols. ontosight.ainih.govwikipedia.org This reaction introduces a hydroxyl group in place of the halogen, which often increases the water solubility of the compound and makes it more susceptible to further metabolic processes.

The general reaction catalyzed by haloalkane dehalogenases is:

R-X + H₂O → R-OH + H⁺ + X⁻

Where R is an alkyl group and X is a halogen. The mechanism of these enzymes typically involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of a covalent enzyme-substrate intermediate, followed by hydrolysis to release the alcohol product. nih.govwikipedia.org The active site of haloalkane dehalogenases is often located in a hydrophobic cavity within the enzyme, which facilitates the binding of the nonpolar chlorinated alkane substrate. nih.govwikipedia.org

In addition to hydrolytic dehalogenation, other enzymatic processes such as reductive dehalogenation can also occur, particularly under anaerobic conditions. This process involves the replacement of a halogen atom with a hydrogen atom.

The rate and extent of biotransformation of chlorinated alkanes, including this compound, are significantly influenced by their molecular structure. Key factors include the length of the carbon chain and the degree and pattern of chlorination. oaepublish.com

Studies on the microbial degradation of various chlorinated paraffins have shown that degradation proceeds more rapidly for compounds with shorter carbon chains and a lower degree of chlorination (not exceeding 50%). publications.gc.ca For longer-chain chlorinated alkanes, the biotransformation rates are generally slower. The position of the chlorine atoms on the alkane chain can also impact the susceptibility of the compound to enzymatic attack. For instance, terminal chlorine atoms may be more accessible to enzymes than those located in the middle of the chain.

Research on the biotransformation of chlorinated paraffins in various biological systems has identified several transformation pathways, including:

Dechlorination: The removal of chlorine atoms, as discussed above.

Hydroxylation: The introduction of hydroxyl groups, often mediated by cytochrome P450 monooxygenases.

C-C bond cleavage: The breakdown of the carbon backbone of the alkane, which can lead to the formation of shorter-chain chlorinated compounds. vu.nlnih.gov

Table 2: Factors Influencing the Biotransformation of Chlorinated Alkanes

| Structural Factor | Influence on Biotransformation Rate | Rationale |

|---|---|---|

| Carbon Chain Length | Shorter chains generally lead to faster degradation. publications.gc.ca | Increased bioavailability and better fit into enzymatic active sites. |

| Degree of Chlorination | Lower chlorination levels (e.g., not exceeding 50%) are associated with faster degradation. publications.gc.ca | Higher chlorination can increase steric hindrance and recalcitrance. |

| Chlorination Pattern | Terminal chlorines may be more readily attacked than internal ones. | Greater accessibility for enzymatic dehalogenation. |

Advanced Characterization Methodologies for Tetrachloroundecane and Its Isomers

Spectroscopic Analysis Techniques

Spectroscopic methods are central to the detailed analysis of tetrachloroundecane, providing insights into its structural and compositional makeup. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and widely employed techniques in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of chlorinated alkanes like this compound. researchgate.netnih.gov It provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, which is invaluable for determining the molecular structure and the degree of chlorination. researchgate.netacs.orgacs.org

Two-dimensional Heteronuclear Single Quantum Coherence (2D-HSQC) spectroscopy provides an even deeper level of structural detail by correlating proton signals with the signals of the carbon atoms to which they are directly bonded. numberanalytics.comlibretexts.org This technique is instrumental in resolving signal overlap that can occur in one-dimensional NMR spectra, especially in complex mixtures of isomers. researchgate.netnumberanalytics.comresearchgate.net In the context of this compound, an HSQC experiment reveals distinct cross-peaks for different CHnClx groups, allowing for the assignment of specific proton and carbon resonances to particular structural motifs within the molecule. researchgate.netnih.gov

A study by Valderhaug et al. (2022) established a method for calculating chlorine percentage from ¹H NMR spectra, with 2D-HSQC used to assist in the identification and separation of different constitutional regions (e.g., -CHCl-, -CH2-). researchgate.net The chemical shifts observed in the ¹H and ¹³C NMR spectra, and their correlations in the HSQC spectrum, provide the basis for determining the positions of chlorine atoms along the alkane chain. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substructures in Chlorinated Alkanes

| Substructure | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂- | 1.2 - 1.8 | 25 - 35 |

| -CHCl- | 3.5 - 4.5 | 55 - 70 |

| -CH₂Cl | 3.4 - 3.8 | 45 - 55 |

| -CCl₂- | - | 70 - 85 |

Note: The exact chemical shifts can vary depending on the specific isomeric structure and the solvent used. Data compiled from multiple sources on chlorinated alkane analysis. researchgate.netnih.gov

The unique patterns of chemical shifts and coupling constants in an NMR spectrum serve as a "fingerprint" for a specific isomer. oxinst.commagritek.com Different isomers of this compound will produce distinct NMR spectra due to the different chemical environments of the protons and carbons in each structure. oxinst.commagritek.comresearchgate.net By comparing the experimental spectrum of an unknown sample to the spectra of known reference standards or to predicted spectra, the specific isomers present can be identified. chiron.nobenchchem.com

Furthermore, NMR spectroscopy is a powerful tool for assessing the purity of this compound samples. chiron.no The presence of impurities, such as other chlorinated alkanes with different chain lengths or degrees of chlorination, will result in additional signals in the NMR spectrum. chiron.no Quantitative NMR (qNMR) techniques can be employed to determine the relative concentrations of the main compound and any impurities, thereby providing a precise measure of purity. chiron.noasdlib.org The identity and purity of individual chlorinated paraffin (B1166041) congeners are often confirmed using a combination of techniques including GC-FID/MS and NMR. chiron.no

Mass Spectrometry (MS) Methodologies for Identification and Characterization

Mass spectrometry (MS) is another cornerstone technique for the analysis of this compound. It provides information about the molecular weight of the compound and its fragmentation patterns, which are crucial for identification and structural characterization. libretexts.org

Electron Ionization Mass Spectrometry (EIMS) is a "hard" ionization technique that involves bombarding the sample molecules with high-energy electrons. wikipedia.orgyoutube.comshimadzu.com This process typically causes extensive fragmentation of the molecule, creating a complex but highly characteristic mass spectrum. libretexts.orgwikipedia.orgyoutube.com The resulting fragmentation pattern provides a "fingerprint" that can be used to identify the compound by matching it against spectral libraries. youtube.comnist.gov

For this compound, the EI mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the specific isomer, although it may be weak or absent due to the high degree of fragmentation. shimadzu.comthermofisher.com More prominent will be the fragment ions resulting from the loss of one or more chlorine atoms, or the cleavage of the carbon-carbon bonds within the undecane (B72203) chain. psu.edunih.gov The analysis of these fragment ions can help to deduce the positions of the chlorine atoms on the carbon backbone. psu.edunih.gov For instance, the successive loss of HCl is a common fragmentation pathway for chlorinated alkanes. oaepublish.com

Table 2: Potential Fragment Ions in the EI Mass Spectrum of a this compound Isomer

| Ion | Description |

| [C₁₁H₂₂Cl₄]⁺˙ | Molecular Ion |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - HCl]⁺˙ | Loss of a hydrogen chloride molecule |

| [M - CnH2n+1]⁺ | Cleavage of the carbon chain |

| [CnH2nClx]⁺ | Various chlorinated hydrocarbon fragments |

Note: The relative abundance of these ions will depend on the specific isomer and the instrument conditions.

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) is a "soft" ionization technique that is particularly well-suited for the analysis of electrophilic compounds like chlorinated alkanes. wikipedia.orggcms.czshimadzu.com In ECNI, low-energy electrons are captured by the sample molecules to form negative ions. wikipedia.orgunimib.it This process is much less energetic than EI, resulting in significantly less fragmentation. shimadzu.comunimib.it

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) is a critical tool for the analysis of this compound, offering the ability to determine the elemental composition of molecules with high accuracy. measurlabs.com This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, typically within 5 parts per million (ppm) of the theoretical mass. algimed.comchromatographyonline.com This level of accuracy allows for the differentiation of compounds that may have the same nominal mass but different elemental formulas. algimed.comfrontagelab.com For instance, HRMS can distinguish between ions with very close molecular masses, a task that is challenging for low-resolution mass spectrometers. filab.fr

The power of HRMS is further enhanced when coupled with tandem mass spectrometry (MS/MS). wikipedia.org In an MS/MS experiment, precursor ions of a specific m/z, corresponding to the ionized this compound molecule, are selected in the first stage of the mass spectrometer (MS1). wikipedia.orgnationalmaglab.org These selected ions are then fragmented by collision with an inert gas in a process called collision-induced dissociation (CID). eag.comlabmanager.com The resulting product ions, or fragment ions, are then analyzed in the second stage of the mass spectrometer (MS2). wikipedia.orgnationalmaglab.org

The fragmentation pattern produced in an MS/MS experiment provides a wealth of structural information, acting as a "fingerprint" for the molecule. tutorchase.commsu.edu For alkanes like undecane, fragmentation often involves the cleavage of C-C bonds, leading to the loss of alkyl groups. tutorchase.comlibretexts.org The presence of chlorine atoms in this compound introduces characteristic isotopic patterns in the mass spectrum due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. iitd.ac.in This isotopic signature is a key identifier for chlorinated compounds. The fragmentation of chlorinated alkanes can be complex, but detailed analysis of the product ions can help to elucidate the positions of the chlorine atoms on the undecane backbone. nih.gov

The combination of HRMS and MS/MS provides a highly specific and sensitive method for both the identification and quantification of this compound isomers. The accurate mass measurement of both the precursor and product ions significantly increases the confidence in the identification of these compounds in complex environmental samples. nih.govmsaltd.co.uk

| Parameter | Description | Relevance to this compound Analysis |

| Accurate Mass | The experimentally determined mass of an ion, measured to a high degree of precision. frontagelab.com | Allows for the determination of the elemental formula of this compound and its fragments, distinguishing it from other co-eluting compounds. |

| Mass Resolution | The ability of a mass spectrometer to distinguish between two peaks of slightly different m/z values. algimed.com | High resolution is necessary to separate the isotopic peaks of chlorine and to resolve this compound from potential isobaric interferences. filab.fr |

| Precursor Ion | The ion selected in the first stage of a tandem mass spectrometry experiment (MS1) for fragmentation. nationalmaglab.org | This would be the molecular ion of a specific this compound isomer. |

| Product Ion | The fragment ions generated from the precursor ion in the collision cell of a tandem mass spectrometer. nationalmaglab.org | The pattern of product ions provides structural information about the this compound isomer, such as the location of chlorine atoms. |

| Isotopic Pattern | The characteristic distribution of peaks in a mass spectrum resulting from the presence of isotopes. | The distinct pattern caused by the ³⁵Cl and ³⁷Cl isotopes is a key signature for identifying this compound. iitd.ac.in |

Chromatographic Separation Techniques

Due to the complexity of this compound isomer mixtures, effective chromatographic separation is a prerequisite for accurate analysis. Both gas and liquid chromatography techniques are employed to separate the various isomers before their detection and quantification.

Gas Chromatography (GC) with Selective Detectors

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds like this compound. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Gas Chromatography-Flame Ionization Detector (GC-FID): While a universal detector for organic compounds, the FID's response to chlorinated compounds can be lower compared to hydrocarbons. It is less commonly used for trace analysis of this compound due to its lower sensitivity for halogenated compounds.

Gas Chromatography-Electron Capture Detector (GC-ECD): The ECD is highly sensitive to electrophilic compounds, making it particularly well-suited for the detection of chlorinated compounds like this compound. Its high sensitivity allows for the detection of these compounds at very low concentrations in environmental samples.

Gas Chromatography-Hall Electrolytic Conductivity Detector (GC-HECD): The HECD, also known as an ELCD, is a selective detector for halogenated compounds. It offers high selectivity for chlorine-containing molecules, reducing interference from co-eluting non-halogenated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with a mass spectrometer is the most powerful technique for both qualitative and quantitative analysis of this compound. nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the eluting compound. When operated in selected ion monitoring (SIM) mode, GC-MS offers excellent sensitivity and selectivity by monitoring for specific ions characteristic of this compound.

| Detector | Principle of Operation | Selectivity for this compound | Sensitivity |

| Flame Ionization Detector (FID) | Ions are produced by the combustion of organic compounds in a hydrogen-air flame. | Low | Moderate |

| Electron Capture Detector (ECD) | Measures the capture of electrons by electrophilic compounds. | High | High |

| Hall Electrolytic Conductivity Detector (HECD) | Measures the change in conductivity of a solvent after the combustion of halogenated compounds. | High | High |

| Mass Spectrometer (MS) | Separates ions based on their mass-to-charge ratio. | High (definitive identification) | High |

For highly complex mixtures containing a large number of this compound isomers and other chlorinated paraffins, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary GC column is subjected to a second, much faster separation on a secondary column with a different stationary phase. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting isomers that would be unresolved in a one-dimensional GC analysis.

Many this compound isomers are chiral, meaning they can exist as non-superimposable mirror images called enantiomers. Chiral gas chromatography utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of these enantiomers. This technique is essential for studying the enantiomer-specific fate and effects of this compound in the environment, as biological systems often exhibit stereoselectivity.

Liquid Chromatography (LC) Based Approaches

While GC is well-suited for the analysis of shorter-chain chlorinated paraffins, liquid chromatography (LC) coupled with mass spectrometry (LC-MS) has become an important alternative, particularly for less volatile and more polar compounds. LC-MS, and especially LC-MS/MS, provides high sensitivity and selectivity for the analysis of this compound in various matrices. eag.com The use of atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources allows for the efficient ionization of these compounds prior to mass analysis. LC-based methods can be particularly advantageous for samples that are difficult to analyze by GC without extensive cleanup or derivatization.

LC-MS for Congener Separation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.org This method is particularly well-suited for the analysis of complex mixtures, making it an ideal tool for separating the various congeners of this compound.

Research Findings

The undecane chain (C11) offers numerous positions for the four chlorine atoms, leading to a large number of possible structural isomers, or congeners, of this compound (C11H20Cl4). ontosight.ai These congeners, while having the same molecular weight, often exhibit slight differences in their physicochemical properties, such as polarity.

In a typical LC-MS analysis of this compound congeners, a reversed-phase liquid chromatography (RPLC) setup would be employed. shimadzu.co.kr This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the differential partitioning of the congeners between the two phases. shimadzu.co.kr Less polar isomers interact more strongly with the stationary phase and therefore have longer retention times, while more polar isomers elute more quickly.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. bioxpedia.com An ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generates charged molecules from the eluting congeners. thermofisher.com The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, confirming the identity of the eluting compounds as this compound isomers and providing quantitative data based on signal intensity. bioxpedia.com This combination of LC separation and MS detection allows for the effective resolution and identification of individual congeners from a mixed sample. rsc.org

Table 1: Hypothetical LC-MS Separation Data for this compound Congeners This table presents illustrative data for the separation of selected this compound isomers using a standardized RPLC-MS method. Retention times (RT) are indicative of relative polarity.

| Congener | Retention Time (RT) (minutes) | Observed m/z [M+H]⁺ |

|---|---|---|

| 1,2,10,11-Tetrachloroundecane | 18.5 | 307.05 |

| 1,1,1,11-Tetrachloroundecane (B8821373) | 20.2 | 307.05 |

| 2,4,6,8-Tetrachloroundecane | 19.1 | 307.05 |

Retention Index Studies and Quantitative Structure-Retention Relationships (QSRR)

Retention Index (RI) systems are used in chromatography to convert retention times into system-independent constants, thereby improving the reliability and comparability of analytical data across different instruments and conditions. mdpi.com Quantitative Structure-Retention Relationship (QSRR) models take this a step further by creating a mathematical correlation between the chemical structure of a compound and its chromatographic retention. ontosight.ai

Research Findings

A QSRR model for this compound congeners would aim to predict their retention indices based on a set of calculated molecular descriptors. utas.edu.au These descriptors are numerical values that encode specific structural, physical, or chemical features of the molecules. ontosight.ai For chlorinated alkanes like this compound, relevant descriptors might include:

Constitutional Descriptors: Molecular Weight (MW).

Topological Descriptors: Indices that describe the branching and connectivity of the molecule, reflecting the specific positions of the chlorine atoms.

Geometrical Descriptors: Parameters related to the 3D shape of the molecule.

Quantum-Chemical Descriptors: Properties such as dipole moment and polarizability, which are influenced by the electronegative chlorine atoms.

To build the model, the experimental retention indices of a diverse set of this compound isomers (the "training set") are measured. utas.edu.au Then, a statistical technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to generate an equation that links the descriptors to the retention indices. mdpi.comresearchgate.net Such a model can be used to predict the retention behavior of other this compound congeners not included in the initial experiment and can help in identifying unknown isomers in a complex mixture. utas.edu.aunih.gov

Table 2: Example of a QSRR Model for this compound Congeners This table provides a hypothetical QSRR model based on two descriptors: a topological index (e.g., Wiener Index) and a quantum-chemical descriptor (e.g., Dipole Moment). The model's predictive power is illustrated by comparing experimental RI with the RI predicted by the model.

| Congener | Wiener Index | Dipole Moment (Debye) | Experimental RI | Predicted RI |

|---|---|---|---|---|

| 1,1,1,2-Tetrachloroundecane | 1680 | 2.1 | 1750 | 1754 |

| 1,1,11,11-Tetrachloroundecane | 1720 | 1.8 | 1810 | 1805 |

| 2,3,9,10-Tetrachloroundecane | 1655 | 2.5 | 1785 | 1788 |

Solid-State and Other Structural Elucidation Techniques

While chromatographic methods are excellent for separation and quantification, other techniques are required to determine the definitive three-dimensional structure and solid-state properties of individual this compound isomers.

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure

X-ray crystallography is an experimental science that allows for the determination of the atomic and molecular structure of a material from a crystalline sample. wikipedia.org By analyzing the diffraction pattern produced when a crystal is exposed to an X-ray beam, a three-dimensional map of the electron density within the crystal can be generated. nih.gov

Research Findings

The application of X-ray crystallography to a specific isomer of this compound would first require the successful growth of a high-quality single crystal, a process that can be challenging. youtube.com Once a suitable crystal is obtained, the diffraction experiment provides precise data on the spatial arrangement of every atom in the molecule.

This technique is unparalleled in its ability to provide definitive structural information, including:

Absolute Molecular Structure: The precise connectivity and location of all carbon, hydrogen, and chlorine atoms.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Absolute Stereochemistry: For chiral isomers of this compound (those with stereocenters), X-ray crystallography can unambiguously determine the absolute configuration (i.e., R or S designation) at each chiral center.

The resulting structural data provides fundamental insights into the molecule's conformation and steric properties.

Table 3: Hypothetical Crystallographic Data for a 2(R),3(S),4(R),5(S)-Tetrachloroundecane Isomer This table presents an example of the crystallographic data that would be obtained from a successful X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C11H20Cl4 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.15 Å, b = 8.22 Å, c = 20.45 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 1689.5 ų |

| Z (Molecules per unit cell) | 4 |

Thermogravimetric Analysis (TGA) for Purity and Volatile Content

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as it is heated over time. measurlabs.com It is widely used to characterize materials by assessing their thermal stability, composition, and purity. mt.com

Research Findings

For a sample of a this compound isomer, TGA provides a quantitative measure of its thermal properties. The analysis is performed by placing a small amount of the sample on a high-precision balance within a furnace and monitoring its mass as the temperature is increased according to a controlled program. mt.com

The resulting TGA curve plots mass percentage against temperature. For a pure, thermally stable this compound sample, the curve would be expected to show a flat baseline (no mass loss) until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the decomposition temperature of the compound, which may occur via mechanisms such as dehydrochlorination. ontosight.ai

TGA is also a valuable tool for assessing purity. The presence of volatile impurities, such as residual solvents from synthesis or purification, would be indicated by a mass loss step at a lower temperature than the decomposition point of the this compound itself. process-insights.com

Table 4: Illustrative TGA Data for a this compound Sample This table summarizes hypothetical TGA results, indicating the purity and thermal stability of a this compound sample.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 25 - 120 | 0.8% | Loss of volatile content (e.g., residual solvent or moisture). |

| 120 - 280 | 0.2% | Sample is thermally stable in this range. |

Computational and Theoretical Chemistry Investigations of Tetrachloroundecane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a microscopic view of molecules, providing insights into their structure, stability, and reactivity. redshelf.comarxiv.org These calculations are fundamental to understanding the behavior of tetrachloroundecane at a molecular level.

For flexible molecules like this compound, a multitude of spatial arrangements, or conformers, are possible. Conformer analysis is crucial as the properties of a molecule are an average over its accessible conformations. Programs like COSMOconfX and TURBOMOLE are instrumental in this process. rsc.orgethz.ch

COSMOconfX is utilized to generate a set of possible conformers for a given molecule. rsc.org Subsequently, TURBOMOLE can be employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms for each conformer by minimizing its energy. rsc.orgethz.ch This process is computationally intensive, especially for larger molecules, but essential for accurate property prediction. ethz.ch For complex molecules, it has been noted that the default algorithms in programs like COSMOconfX may not always identify the optimal conformation, necessitating an increase in the number of initial candidate conformers to ensure repeatable and reliable predictions. rsc.org

The result of these calculations is a collection of optimized geometries and their corresponding energies, which are foundational for further property calculations. nih.gov

Thermochemical parameters, such as bond dissociation energies (BDEs), provide critical information about the stability of chemical bonds within a molecule. wikipedia.org The BDE is the standard enthalpy change required to break a specific bond through homolysis, typically forming two radical species. wikipedia.org It is a key indicator of a bond's strength. wikipedia.org

BDEs can be calculated using quantum chemical methods. The standard enthalpy change at a specific temperature, often 298 K, is determined by the difference between the sum of the standard-state enthalpies of formation of the products (radicals) and the reactant molecule. ucsb.edu These calculations are vital for understanding the potential degradation pathways of this compound, as weaker bonds are more susceptible to breaking. Various computational methods, including composite model chemistries like G4, are employed to achieve high accuracy in BDE predictions. nih.gov

Table 1: Illustrative Bond Dissociation Energies (BDEs) (Note: The following table is illustrative and provides a general range for C-H and C-Cl bonds. Specific values for this compound require dedicated calculations.)

| Bond Type | Typical BDE (kJ/mol) |

| Primary C-H | ~423 |

| Secondary C-H | ~413 |

| C-Cl | ~339 |

This table provides generalized BDE values for context. Actual BDEs in this compound would vary based on the specific position of the chlorine atoms and the local molecular environment.

The surface electrostatic potential (ESP) and partial charge distribution are key to understanding intermolecular interactions. ucsf.edusobereva.com The ESP map illustrates the three-dimensional charge distribution of a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). libretexts.org

Quantum chemistry software can calculate the ESP by determining the potential experienced by a positive test charge at various points on the molecule's surface. libretexts.org This provides insights into how this compound might interact with other molecules, such as solvents or biological macromolecules. mdpi.com

Partial charges are assigned to individual atoms in the molecule to represent the distribution of electrons. sobereva.com While not physical observables, they are useful for estimating electrostatic interactions. sobereva.commdpi.com These charges are calculated to reproduce the quantum chemically determined ESP. sobereva.com The distribution of partial charges in this compound will be heavily influenced by the electronegative chlorine atoms, creating localized areas of negative and positive charge.

Prediction of Environmental Partitioning and Distribution

Understanding how this compound partitions between different environmental compartments (air, water, soil, biota) is crucial for assessing its fate and transport. Computational models play a significant role in predicting these partitioning behaviors.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of liquids and their mixtures, including partition coefficients. 3ds.comintrosoftti.comua.pt It combines quantum chemical calculations (often performed with programs like TURBOMOLE) with statistical thermodynamics. ethz.chua.pt

COSMOthermX is a software that implements the COSMO-RS methodology. rsc.org It can predict various properties such as solubility, vapor pressure, and partition coefficients between different phases, like air-polymer. 3ds.comintrosoftti.com For instance, the air-polymer partition coefficient is critical for understanding the accumulation of substances in plastic materials. The method calculates the chemical potential of a molecule in different environments, which is key to predicting its partitioning behavior. 3ds.com COSMO-RS has been shown to be a reliable tool for predicting partition coefficients for a wide range of chemicals, including complex chlorinated compounds. rsc.orgnih.gov

Fragment Contribution Models (FCMs) offer a computationally faster alternative to methods like COSMO-RS for predicting partition coefficients. rsc.org These models are based on the principle that a molecule's properties can be estimated by summing the contributions of its constituent structural fragments. rsc.orgnih.gov

FCMs are typically developed through linear regression, where the model is "trained" using a large dataset of known partition coefficients. rsc.orgvegahub.eu For chlorinated paraffins, FCMs have been successfully developed using COSMO-RS-calculated partition coefficients as the training data. rsc.orgchemrxiv.org This approach combines the accuracy of quantum chemical methods with the speed of a contribution model.

Octanol/Water Partition Coefficient (Kow): This coefficient describes the partitioning of a chemical between n-octanol and water, serving as a key indicator of its lipophilicity and potential for bioaccumulation. arxiv.orgmdpi.com FCMs can predict log Kow by assigning specific values to different molecular fragments. vegahub.euresearchgate.net

Air/Water Partition Coefficient (Kaw): Also known as the Henry's Law Constant, Kaw describes the equilibrium partitioning between air and water and is crucial for assessing a chemical's volatility from aqueous systems. itrcweb.org FCMs can be trained to predict log Kaw, which is essential for modeling atmospheric transport. rsc.org

Octanol/Air Partition Coefficient (Koa): This coefficient describes the partitioning between n-octanol and air and is important for understanding the distribution of chemicals into organic matter from the atmosphere, such as in soils and vegetation. nih.govscholaris.canih.gov FCMs provide a means to estimate log Koa for a large number of compounds quickly. rsc.org

The refinement of these models involves expanding the training datasets to include a wider range of structures and improving the definition of the molecular fragments to better capture stereoisomeric and other structural nuances. rsc.org

Table 2: Predicted Partition Coefficients for a Representative this compound Isomer (Note: These are illustrative values based on general trends for chlorinated alkanes. Specific values depend on the exact isomer and the prediction model used.)

| Partition Coefficient | Predicted Log Value | Significance |

| log Kow | > 5 | High potential for bioaccumulation in aquatic organisms. ethz.ch |

| log Kaw | < -1 | Low volatility from water, suggesting it is unlikely to have a high atmospheric long-range transport potential. ethz.ch |

| log Koa | > 8 | Indicates a tendency to partition from the air into organic phases like soil and vegetation. conicet.gov.ar |

Poly-Parameter Linear Free Energy Relationships (ppLFER)

Poly-parameter linear free energy relationships (ppLFERs) are powerful computational models used to predict the partitioning behavior of chemicals between different environmental phases, such as water/air or organic carbon/water. nih.govnih.gov These models are particularly valuable for compounds like this compound, where experimental data for every congener is impractical to obtain. nih.govchemrxiv.org The ppLFER method moves beyond single-parameter correlations (like those based on the octanol-water partition coefficient, Kow) by incorporating multiple molecular interactions. nih.gov

The core of the ppLFER model is a linear equation that relates a partition coefficient (K) or a retention property (SP) to a set of solute descriptors, which quantify the molecule's interaction capabilities. A general form of the Abraham solvation parameter model is:

log K = c + eE + sS + aA + bB + vV

The solute descriptors, represented by capital letters, are:

E : Excess molar refraction, which describes the polarizability of the molecule arising from n-electrons and π-electrons.

S : The dipolarity/polarizability of the molecule.

V : The McGowan characteristic volume, a measure of the molecule's size.

The system parameters, represented by lowercase letters (c, e, s, a, b, v), are constants specific to the partitioning system (e.g., octanol-water, air-water) and are determined by regression analysis using compounds with known partitioning data and descriptors. mdpi.com

Table 1: Illustrative ppLFER Solute Descriptors for a Model Chlorinated Alkane

This table provides representative values for 1-chlorodecane (B1663957), a structural analog to the undecane (B72203) backbone of this compound, to illustrate the types of parameters used in ppLFER models. Specific values for this compound isomers would vary based on chlorine atom positions.

| Compound | E | S | A | B | V |

|---|

Reaction Mechanism Studies through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are indispensable for investigating the complex reaction pathways of chlorinated alkanes, including their formation (chlorination) and degradation (dechlorination). gdut.edu.cnacs.orgmdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govacs.org It is widely applied to study reaction mechanisms by calculating the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. mdpi.comresearchgate.net

Chlorination Mechanism: The industrial synthesis of chlorinated paraffins occurs via radical substitution, where chlorine gas reacts with n-alkanes at elevated temperatures, often promoted by UV light. wikipedia.org

C₁₁H₂₄ + 4 Cl₂ → C₁₁H₂₀Cl₄ + 4 HCl

DFT simulations can model this process. For example, studies on the atmospheric transformation of SCCPs initiated by hydroxyl (·OH) radicals utilize DFT to map the reaction pathways. researchgate.netnih.gov Functionals like M06-2X and B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) are often selected for their accuracy in predicting reaction kinetics for polychlorinated alkanes. acs.org These calculations show that the reaction proceeds via hydrogen abstraction by a radical, followed by reaction with Cl₂. The site of chlorination on the undecane chain is influenced by the stability of the resulting alkyl radical.

Dechlorination Mechanisms: Dechlorination is a key degradation pathway for this compound. DFT studies have been instrumental in elucidating these mechanisms. For instance, investigations into the dechlorination of chlorinated hydrocarbons by zero-valent iron (ZVI) show that the process is often controlled by electron transfer. acs.org DFT calculations on model systems reveal that chlorinated alkanes can undergo dehydrochlorination (elimination of HCl to form an alkene) or reductive dechlorination. acs.org When chlorine is bonded to an aliphatic carbon with an adjacent hydrogen, dehydrochlorination to form an olefin and HCl is a common pathway. acs.org

In metabolic transformations mediated by enzymes like cytochrome P450, DFT calculations on model SCCPs (e.g., 1-chlorodecane) show that hydroxylation is the dominant pathway, while direct dechlorination is less likely. gdut.edu.cn The calculations involve modeling the interaction of the chlorinated alkane with the active species of the enzyme (e.g., Compound I) and mapping the potential energy surface for hydrogen abstraction versus chlorine abstraction. gdut.edu.cn

A primary goal of DFT studies is to identify the rate-limiting step of a reaction by calculating the energy barriers (activation energies) for each elementary step. The transition state is the point of maximum energy along the reaction coordinate connecting reactants and products; its energy determines the height of the activation barrier. researchgate.net

In enzymatic degradation, DFT calculations on 1-chlorodecane showed that the rate-limiting step is typically the initial hydrogen abstraction from the alkane chain by the cytochrome P450 active species. gdut.edu.cn The calculated energy barriers for abstraction from different carbon atoms help predict the major metabolites. For 1-chlorodecane, abstraction from intermediate carbon atoms was found to be more favorable than from the ends of the chain. gdut.edu.cn

DFT is also used to determine the structure of the transition states. For a hydrogen abstraction reaction, the transition state would feature a partially broken C-H bond and a partially formed O-H bond. For a dechlorination reaction mediated by ZVI, the transition state might involve an elongated C-Cl bond and interaction between the carbon atom and the metal surface. acs.org The table below presents hypothetical activation energy data to illustrate how DFT results can distinguish between competing reaction pathways for a chlorinated alkane.

Table 2: Illustrative DFT-Calculated Activation Energies (Ea) for Competing Degradation Pathways

This table contains representative, hypothetical values to demonstrate how DFT calculations are used to compare the feasibility of different reaction mechanisms. Lower activation energy indicates a more favorable pathway.

| Reaction Pathway | Reactants | Transition State Description | Calculated Ea (kcal/mol) |

|---|---|---|---|

| Dehydrochlorination | R-CHCl-CH₂-R' | C-Cl bond elongates, C=C bond forms, H⁺ transfer | 25-35 |

| Reductive Dechlorination (ZVI) | R-CHCl-R' + Fe | C-Cl bond interacts with Fe surface, bond elongates | 15-25 |

| ·OH-mediated H-Abstraction | R-CH₂-R' + ·OH | C-H bond elongates, H-O bond forms | 5-10 |

Environmental Fate and Transformation Processes of Tetrachloroundecane

Environmental Distribution and Compartmentalization

Once released, tetrachloroundecane, like other SCCPs, becomes distributed throughout various environmental compartments, including air, water, soil, and sediment. mdpi.comnih.gov These compounds are known to be persistent and can be transported over long distances, leading to their detection in remote locations such as the Arctic. pops.intepa.gov

The movement and distribution of this compound in the environment are governed by several transport mechanisms that vary by medium. fiveable.mejawilliamsschool.ca

Air: In the atmosphere, transport is primarily driven by advection, which is the movement of the substance with the bulk flow of air or wind currents. fiveable.me Dispersion, the process of spreading from high to low concentration due to turbulence and mixing, also plays a significant role. fiveable.me The estimated atmospheric half-lives for SCCPs range from approximately 0.81 to 15.7 days, indicating they are relatively persistent in air and can undergo long-range transport. pops.int Eventually, they are removed from the atmosphere and deposited onto land and water surfaces through wet (rain, snow) and dry deposition. fiveable.me

Water: In aquatic systems, riverine input is a major source of SCCPs into marine environments. mdpi.com Transport is facilitated by advection with water currents, while dispersion and diffusion contribute to their spread and dilution. fiveable.me Due to their limited solubility in water, tetrachloroundecanes are often associated with particulate matter suspended in the water column. ontosight.ai

Soil: In the terrestrial environment, this compound can move through the soil via leaching and runoff. fiveable.me Leaching is the downward movement of the chemical through the soil profile with infiltrating water, potentially contaminating groundwater. jawilliamsschool.caepa.gov Runoff is the transport of the substance over the soil surface with rainwater, which can contaminate nearby surface water bodies. jawilliamsschool.ca

Table 1: Transport Mechanisms of this compound in Environmental Systems

| Environmental System | Primary Transport Mechanism | Description |

|---|---|---|

| Air | Advection | Movement carried by wind currents over long distances. fiveable.me |

| Dispersion | Spreading and mixing in the atmosphere due to turbulence. fiveable.me | |

| Water | Advection | Movement with the flow of rivers and ocean currents. fiveable.me |

| Dispersion | Spreading from areas of high to low concentration within the water body. fiveable.me | |

| Soil | Leaching | Downward movement through the soil with water, potentially reaching groundwater. jawilliamsschool.caepa.gov |

| Runoff | Transport across the land surface with flowing water into surface water bodies. jawilliamsschool.ca |

Sorption, the process by which a chemical binds to solid particles, and its reverse, desorption, are critical in determining the mobility and bioavailability of this compound. kwrwater.nl